molecular formula C11H12Cl2FNO2 B8277078 (2,3-Dichloro-4-fluoro-phenyl)-carbamic acid t-butyl ester

(2,3-Dichloro-4-fluoro-phenyl)-carbamic acid t-butyl ester

Cat. No. B8277078
M. Wt: 280.12 g/mol
InChI Key: OXSPSGXCCFKUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704997B1

Procedure details

To an oven-dried, N2-purged, 250-mL, round-bottomed flask containing a magnetic stir bar was added the product of Example 192A (3.14 g, 15.0 mmol). Anhydrous t-butanol (50 mL) was added via syringe. Triethylamine (2.62 mL, 1.90 g, 18.75 mmol) was added via syringe. Diphenylphosphorylazide (3.45 mL, 4.40 g, 16.5 mmol) was added via syringe. A reflux condenser with N2-inlet was attached and a heating mantle was applied. The golden solution was heated to reflux and stirred for 8 hours. After cooling to room temperature, the solvent/volatiles were removed by rotary evaporator to give a thick golden oil. The product was purified by flash chromatography (silica gel: 10% ethyl acetate, 90% hexanes—product Rf˜0.6) to give a 3.57 g (85%) of the title compound as a white powder. MS (ESI−) m/z 278.0 (M−H); 1H NMR (DMSO-d6) δ 1.45 (s, 9H), 7.42 (dd, J=9.0, 9.0 Hz, 1H), 7.54 (dd, J=9.2, 5.8 Hz, 1H), 8.95 (br s, 1H).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step Two
Quantity
3.45 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1C(O)=O.C([N:15]([CH2:18]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:18](=[O:27])[NH:15][C:3]1[CH:7]=[CH:8][C:9]([F:12])=[C:10]([Cl:11])[C:2]=1[Cl:1])([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)F
Step Two
Name
Quantity
2.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.45 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried, N2-purged
ADDITION
Type
ADDITION
Details
250-mL, round-bottomed flask containing a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
A reflux condenser with N2-inlet was attached
TEMPERATURE
Type
TEMPERATURE
Details
The golden solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solvent/volatiles were removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a thick golden oil
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel: 10% ethyl acetate, 90% hexanes—product Rf˜0.6)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=C(C=C1)F)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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